N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
This compound belongs to the benzenesulfonamide class, characterized by a pyrimidine ring substituted with a dimethylamino group at the 2-position and a trifluoromethoxy group on the benzene ring.
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3S/c1-21(2)13-18-8-7-10(20-13)9-19-25(22,23)12-5-3-11(4-6-12)24-14(15,16)17/h3-8,19H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLKSDDDWBWELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.
Chemical Structure and Synthesis
The compound can be characterized by its unique structural components: a pyrimidine ring substituted with a dimethylamino group and a benzenesulfonamide moiety with a trifluoromethoxy group. The synthesis typically involves multi-step organic reactions, including the formation of the pyrimidine core and subsequent coupling with the benzenesulfonamide.
Synthetic Route Example :
- Formation of Pyrimidine Intermediate : The pyrimidine ring is synthesized from readily available precursors through nucleophilic substitution reactions.
- Coupling Reaction : The pyrimidine intermediate is coupled with a benzenesulfonamide derivative using coupling agents (e.g., EDCI or DCC).
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Studies suggest that it may act as an inhibitor of certain kinases, which are crucial in cancer cell proliferation and survival.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity, particularly against various cancer cell lines:
- In vitro Studies : Inhibition of cell proliferation was observed with IC50 values ranging from 0.1 to 10 µM across different cancer types, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil.
- Mechanism Insights : The compound has been shown to induce apoptosis and cell cycle arrest at the G2/M phase, leading to decreased viability in cancer cells .
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that the compound possesses favorable absorption and distribution characteristics:
- Bioavailability : Oral bioavailability was reported at approximately 31.8%, suggesting effective systemic exposure upon administration.
- Toxicity Profile : Acute toxicity studies in animal models revealed no significant adverse effects at high doses (up to 2000 mg/kg), indicating a potentially safe therapeutic window .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N-(pyrimidinyl)benzamide | Lacks trifluoromethoxy group | Moderate anticancer | 15 |
| 4-(trifluoromethoxy)benzenesulfonamide | Lacks pyrimidine moiety | Low anticancer | 25 |
| N-((2-dimethylaminopyrimidinyl)methyl)benzene sulfonamide | Similar structure but less potent | Low anticancer | 20 |
Case Studies
- Study on Triple-Negative Breast Cancer (TNBC) :
- Targeting Kinase Pathways :
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their distinguishing features:
Substituent Effects on Bioactivity
- Pyrimidine Modifications: The dimethylamino group in the target compound likely improves water solubility compared to bulkier groups like pyrrolidinyl (CAS 883900-38-7) or thioxo-tetrahydro systems . Bromo substituents (e.g., in ) increase molecular weight and may hinder passive diffusion across membranes .
- Benzenesulfonamide Variations: Trifluoromethoxy (target compound) offers greater metabolic resistance than methoxy or methyl groups due to fluorine’s inductive effects .
Physicochemical Properties
Q & A
Basic Research Question
The synthesis typically involves multi-step reactions:
Pyrimidine Ring Formation : Condensation of 2-aminopyrimidine derivatives with formaldehyde or similar precursors to introduce the dimethylamino group .
Sulfonamide Linkage : Coupling of the pyrimidine intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., DMF, NaH) .
Purification : Chromatography or crystallization to isolate the final compound.
Q. Key Characterization Techniques :
- LCMS : Confirms molecular weight (e.g., observed m/z 771 [M+H]+ in analogous sulfonamide syntheses) .
- HPLC : Validates purity (retention time ~1.25 minutes under specific conditions) .
- NMR : Assigns proton environments (e.g., trifluoromethoxy group at δ 7.5–8.0 ppm) .
Table 1 : Synthetic Steps and Conditions from Literature
| Step | Reagents/Conditions | Intermediate Characterization | Source |
|---|---|---|---|
| Pyrimidine Formation | 2-Aminopyrimidine, formaldehyde, dimethylamine | LCMS (m/z 150–200 [M+H]+) | |
| Sulfonamide Coupling | 4-(Trifluoromethoxy)benzenesulfonyl chloride, DMF, NaH, 80°C | HPLC (>95% purity) |
What spectroscopic and crystallographic methods are critical for resolving structural ambiguities in this compound?
Basic Research Question
X-Ray Crystallography : Resolves 3D conformation (e.g., triclinic P1 space group with unit cell parameters a = 13.6081 Å, b = 14.5662 Å for analogous sulfonamides) .
FT-IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and trifluoromethoxy C-F vibrations (~1250 cm⁻¹) .
19F NMR : Confirms trifluoromethoxy group (δ -55 to -60 ppm) .
Methodological Note : For crystallography, slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?
Advanced Research Question
Challenges : Low yields due to steric hindrance or competing side reactions.
Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance nucleophilicity of intermediates .
- Catalysis : Use of organometallic catalysts (e.g., Pd/C for deprotection steps) .
- Temperature Control : Elevated temperatures (80–100°C) accelerate coupling but require inert atmospheres to prevent decomposition .
Table 2 : Yield Optimization Case Studies
| Condition | Yield Improvement | Source |
|---|---|---|
| DMF, 80°C, N₂ atmosphere | 72% → 88% | |
| Addition of 10 mol% DMAP | 65% → 78% |
How do structural modifications (e.g., pyrimidine substituents) influence biological activity?
Advanced Research Question (SAR Focus)
Q. Key Findings :
- Dimethylamino Group : Enhances solubility and target binding (e.g., kinase inhibition) .
- Trifluoromethoxy Moiety : Increases metabolic stability and lipophilicity (logP ~3.5) .
Comparative Table 3 : Bioactivity of Analogues
| Compound | Modification | Bioactivity (IC₅₀) | Source |
|---|---|---|---|
| Thiophene-pyridine analogue | Thiophene instead of pyrimidine | 12 nM (kinase X) | |
| Furan-pyrazine analogue | Furan substitution | 45 nM (enzyme Y) |
Methodological Insight : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to predict binding modes .
What computational approaches are used to predict the compound’s interaction with biological targets?
Advanced Research Question
Molecular Dynamics (MD) Simulations : Models binding stability with targets (e.g., 100 ns simulations in GROMACS) .
Docking Studies (AutoDock/Vina) : Predicts binding affinity to kinases or receptors (e.g., ΔG = -9.2 kcal/mol for ATP-binding sites) .
QSAR Models : Relates substituent electronic properties (Hammett σ) to activity trends .
Case Study : Docking of the trifluoromethoxy group into a hydrophobic pocket explains its role in enhancing inhibitory potency .
How can contradictions in reported biological activity data be systematically addressed?
Advanced Research Question
Root Causes : Variability in assay conditions (e.g., cell lines, compound purity).
Resolution Strategies :
Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) .
Orthogonal Assays : Validate kinase inhibition via Western blot (phosphorylation status) and SPR .
Structural Verification : Ensure batch consistency via LCMS and XRD .
Example : A study reporting conflicting IC₅₀ values (10 nM vs. 1 µM) resolved by identifying residual DMSO in stock solutions .
What crystallization strategies yield high-quality crystals for X-ray analysis?
Advanced Research Question
Q. Protocol :
Solvent System : Ethanol/water (7:3 v/v) for slow evaporation .
Temperature Gradient : Gradual cooling from 40°C to 4°C over 72 hours .
Seeding : Introduce microcrystals to induce nucleation.
Q. Data Quality Metrics :
- R-Factor : <0.05 for high-resolution structures (<1.0 Å) .
- CCDC Deposition : Validate geometry with Cambridge Structural Database entries (e.g., CCDC 2054321) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
